
3-((2-Morpholinoethyl)sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Morpholinoethyl)sulfonyl)aniline: is an organic compound with the molecular formula C10H14N2O3S It is characterized by the presence of a morpholine ring, a sulfonyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Morpholinoethyl)sulfonyl)aniline typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions.
Coupling with Aniline: The final step involves coupling the morpholine and sulfonyl groups with an aniline derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-Morpholinoethyl)sulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Sulfonyl chlorides and sulfonic acids are typical reagents for sulfonylation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-((2-Morpholinoethyl)sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of advanced materials and as a precursor for other functional compounds.
Mechanism of Action
The mechanism of action of 3-((2-Morpholinoethyl)sulfonyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholinosulfonyl)aniline
- 4-(Morpholinosulfonyl)aniline
- 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine
Uniqueness
3-((2-Morpholinoethyl)sulfonyl)aniline is unique due to its specific combination of a morpholine ring, sulfonyl group, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethylsulfonyl)aniline |
InChI |
InChI=1S/C12H18N2O3S/c13-11-2-1-3-12(10-11)18(15,16)9-6-14-4-7-17-8-5-14/h1-3,10H,4-9,13H2 |
InChI Key |
OVYWFLUKXBJWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


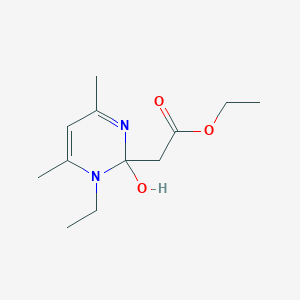
![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)
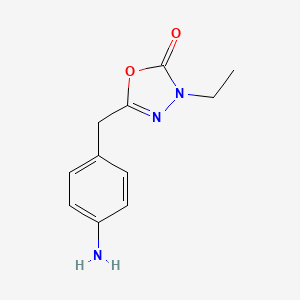
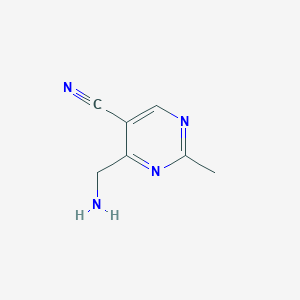
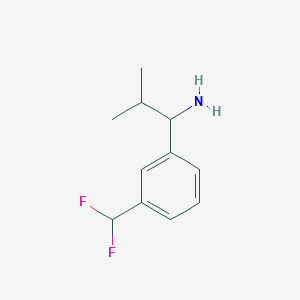
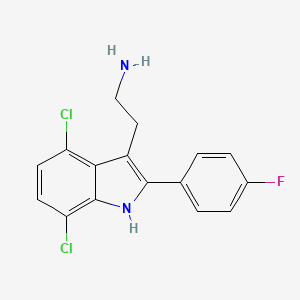
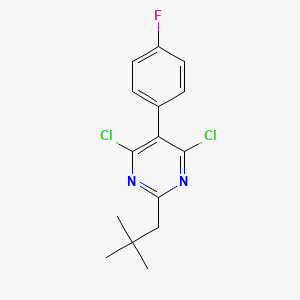
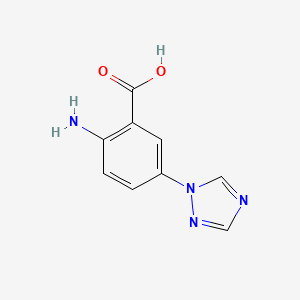
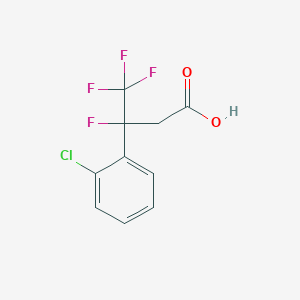

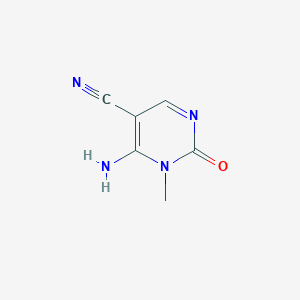

![6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B15246370.png)
